REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1C(=O)N([Br:22])C(=O)C1.O>C(#N)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9]2)=[CH:6][C:7]=1[Br:22]
|
Name
|
|
Quantity
|
10.38 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1(CC1)C(=O)OC
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Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture was stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with EtOAc (80 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C1(CC1)C(=O)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |